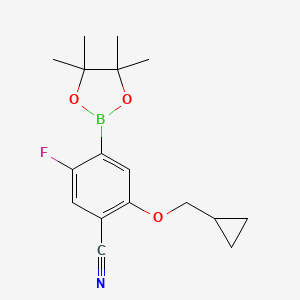

2-(Cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boronic esters are highly valuable building blocks in organic synthesis . They are used in many transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Structure Analysis

The molecular structure of boronic esters typically includes a boron moiety that can be converted into a broad range of functional groups .Chemical Reactions Analysis

Boronic esters are used in many chemical reactions. The most important application is the Suzuki–Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations .Aplicaciones Científicas De Investigación

Development of Fluorescent Sensors

- Fluorescent Sensor Development : Anthracene-(aminomethyl)phenylboronic acid pinacol ester, a compound with a structure related to the target chemical, has been used to develop highly sensitive fluorescent sensors for trace amounts of water. This application exploits the photo-induced electron transfer (PET) properties of the compound (Miho et al., 2021).

Polymer Synthesis and Applications

- H2O2-Cleavable Poly(ester-amide)s : A related boronic acid ester has been synthesized for creating H2O2-cleavable poly(ester-amide)s. These polymers can be used as potential H2O2-responsive delivery vehicles (Cui et al., 2017).

- Preparation of (Multi)Fluoroarenes : Boronic acid pinacol esters, similar in structure to the target chemical, have been used in the synthesis of various fluorinated arenes, highlighting their utility in organic synthesis (Zhou et al., 2016).

Sensing and Detection Technologies

- Fluoride Ion Sensing : Organoboron compounds like pinacol esters of phenylboronic acid have been applied as Lewis acid receptors for fluoride ions, demonstrating their potential in sensing technologies (Jańczyk et al., 2012).

Advanced Materials and Chemical Synthesis

- Light Emission in Copolymers : Phenylboronic acid pinacol ester, a compound related to the target chemical, has been used in the synthesis of PFCB polymers for tailored light emission applications (Neilson et al., 2007).

- Catalysis in Organic Synthesis : Aryl pinacolboronic esters, similar to the target compound, have been used in Rh(I)-catalyzed intramolecular hydroarylation of unactivated ketones, highlighting their role in catalytic organic synthesis (Gallego & Sarpong, 2012).

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

It’s known that pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach . This process can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The suzuki–miyaura coupling is a common application of organoboron compounds . This process involves the conversion of the boron moiety into a broad range of functional groups .

Result of Action

The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of d-®-coniceine and indolizidine 209b .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-15(21-10-11-5-6-11)12(9-20)7-14(13)19/h7-8,11H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBNNPINQOSLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)

![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)

![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2536029.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)

![3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole](/img/structure/B2536039.png)

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)